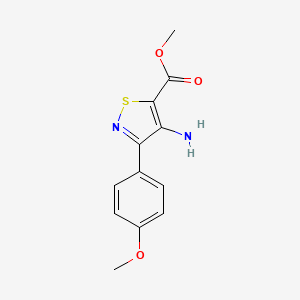

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate

Descripción general

Descripción

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.30 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of research .

Métodos De Preparación

The synthesis of Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate typically involves the reaction of 4-methoxyphenyl isothiocyanate with this compound under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Análisis De Reacciones Químicas

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MAPIC is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that MAPIC exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : MAPIC has demonstrated potential in inhibiting cancer cell proliferation. Research indicates that it induces apoptosis in human glioblastoma cells at concentrations lower than 10 µg/mL, showcasing its efficacy as an anticancer agent .

Table 1: Anticancer Activity of MAPIC

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Human Glioblastoma | < 10 | Induction of apoptosis |

| Human Melanoma | < 20 | Cell cycle arrest |

Biochemical Applications

MAPIC plays a significant role in biochemical research due to its interaction with various enzymes and proteins:

- Enzyme Inhibition : It has been observed to inhibit specific proteases, impacting protein metabolism and cellular signaling pathways. This property is crucial for developing therapeutic agents targeting specific diseases.

- Cell Signaling Modulation : MAPIC influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Agricultural Applications

Recent studies suggest that MAPIC may have applications in agriculture, particularly as a pesticide or fungicide due to its antimicrobial properties. Its ability to inhibit the growth of plant pathogens could be explored further to develop eco-friendly agricultural solutions.

Material Science

In material science, MAPIC's unique chemical structure makes it a candidate for developing specialty chemicals and materials. Its properties may be harnessed in creating advanced materials with specific functionalities.

Case Study 1: Anticancer Efficacy

In a study focusing on human glioblastoma cells, MAPIC was found to significantly induce apoptosis at low concentrations. This study highlights the compound's potential as a therapeutic agent against aggressive forms of cancer.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests against Gram-positive and Gram-negative bacteria demonstrated that MAPIC effectively inhibited bacterial growth. These findings support its development as a potent antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of MAPIC indicates favorable absorption and distribution characteristics within biological systems. Its interaction with transport proteins enhances cellular uptake, thereby improving bioavailability and therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate can be compared with other similar compounds, such as:

Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of an isothiazole ring.

Isoxazole derivatives: These compounds have a similar five-membered ring structure but with different heteroatoms (oxygen and nitrogen) compared to isothiazole (sulfur and nitrogen).

The uniqueness of this compound lies in its specific combination of functional groups and the isothiazole ring, which imparts distinct chemical and biological properties .

Actividad Biológica

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate (CAS 82424-54-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticonvulsant, anticancer, and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an isothiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. In a picrotoxin-induced convulsion model, various thiazole compounds were evaluated for their protective effects. Notably, compounds with methoxy substitutions exhibited significant anticonvulsant properties, suggesting that electron-donating groups enhance efficacy.

Table 1: Anticonvulsant Activity Data

| Compound | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|

| This compound | <20 | Positive modulation of GABA receptors |

| Ethosuximide | 140 | T-type calcium channel blocker |

| Sodium Valproate | 100 | GABA transaminase inhibitor |

Antitumor Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MDA-MB-231).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| This compound | HEPG2 | 0.73 | Doxorubicin (IC50 = 0.25) |

| This compound | MDA-MB-231 | 1.25 | Doxorubicin (IC50 = 0.15) |

The structure-activity relationship (SAR) analysis indicates that substituents such as methoxy groups significantly enhance cytotoxicity, while electron-withdrawing groups tend to reduce it .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound can act as allosteric modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This modulation could lead to potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.

Case Study: Modulation of AMPA Receptors

A study on thiazole derivatives demonstrated that certain compounds could effectively modulate GluA2 AMPA receptors, leading to altered receptor activity and potential neuroprotective effects. The specific mechanisms through which this compound exerts its effects on these receptors remain an area for further exploration .

Propiedades

IUPAC Name |

methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHKNECMRVXILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517369 | |

| Record name | Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82424-54-2 | |

| Record name | Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.